
N-(2-methoxyphenyl)-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-quinolinecarboxamide, also known as AQ-RA 741, is a synthetic compound that belongs to the class of quinolinecarboxamides. This compound has shown potential in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-quinolinecarboxamide is not fully understood. However, it has been proposed that this compound 741 exerts its effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound 741 has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound 741 has been shown to induce apoptosis and cell cycle arrest by modulating various signaling pathways. In neurons, this compound 741 has been shown to protect against oxidative stress and inflammation by modulating the expression of various genes and proteins. In infectious diseases, this compound 741 has been shown to inhibit the replication of viruses by inhibiting the activity of various enzymes.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high purity, which makes it suitable for various biochemical and physiological assays. However, there are also some limitations to using this compound 741 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(2-methoxyphenyl)-2-quinolinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to explore its potential in other scientific research applications, such as immunology and cardiovascular diseases. Additionally, this compound 741 could be used as a lead compound for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique properties, including its ability to modulate various signaling pathways and inhibit the activity of various enzymes, make it a promising compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and explore its potential in other scientific research applications.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2-quinolinecarboxamide involves the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with 2-chloroquinoline-3-carboxylic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The product is obtained after purification by column chromatography.
Scientific Research Applications
N-(2-methoxyphenyl)-2-quinolinecarboxamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound 741 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound 741 has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, this compound 741 has been shown to inhibit the replication of viruses, such as HIV and hepatitis C virus.
properties
IUPAC Name |
N-(2-methoxyphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)19-17(20)15-11-10-12-6-2-3-7-13(12)18-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKNLZIPXGRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
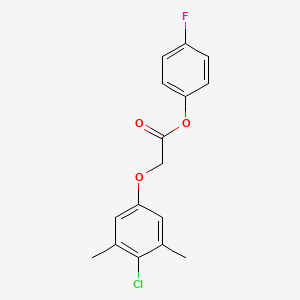
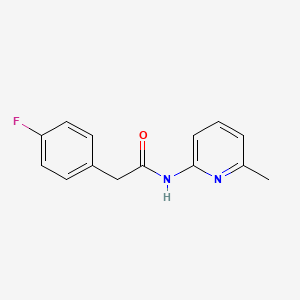
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)
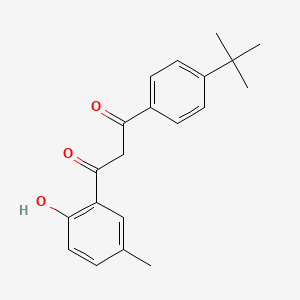
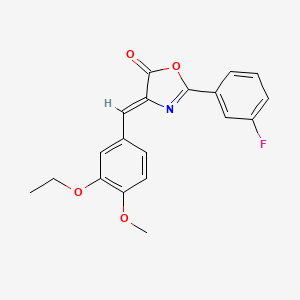
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5770072.png)
![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5770100.png)
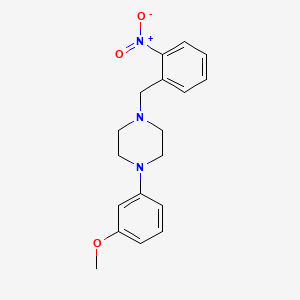
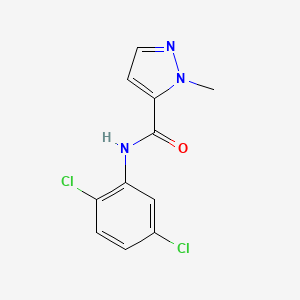
![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)